N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound (molecular formula: C₂₀H₁₆ClN₅O₂; molecular weight: 393.8 g/mol) features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 4-chlorophenyl group and at position 5 with an acetamide moiety bearing a 2-chlorobenzyl side chain .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2/c21-14-5-7-15(8-6-14)27-19-16(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-3-1-2-4-17(13)22/h1-8,10,12H,9,11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUUNGZLGMAMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of both chlorobenzyl and chlorophenyl groups may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example 1 | S. aureus | 15 µg/mL |
| Example 2 | E. coli | 20 µg/mL |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It is hypothesized that the pyrazolo[3,4-d]pyrimidine scaffold can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted that related compounds exhibited COX-II inhibitory activity with IC50 values ranging from 0.011 µM to 1.33 µM .
Anticancer Potential
Research has also focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
- Modulation of Cell Signaling Pathways : By influencing pathways such as PI3K/Akt and MAPK, this compound may alter cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that modifications to the side chains could significantly enhance antibacterial activity .
- Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of related compounds, it was found that certain derivatives reduced inflammation markers in animal models without significant side effects .
- Cancer Cell Line Testing : A recent investigation into the anticancer properties of similar compounds showed promising results in inhibiting growth in various cancer cell lines, suggesting a potential therapeutic application for this compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine family. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values reported around 1.88 µM.
- A549 (lung cancer) : IC50 values ranging from 26 µM to lower depending on structural modifications.
- HepG2 (liver cancer) : IC50 values as low as 0.74 mg/mL for certain derivatives.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.74 mg/mL |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, certain derivatives have shown IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib:
Table 2: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Case Studies and Research Findings
Several case studies have documented the use of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Tumor Size Reduction : A study evaluating the efficacy of a related compound showed promising results in reducing tumor size in animal models.
- Inflammatory Markers : Another research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.
Chemical Reactions Analysis
Functional Group Reactivity and Modifications
The compound’s reactivity is dominated by its:
-
Acetamide side chain : Susceptible to hydrolysis and nucleophilic substitution.
-
Chlorobenzyl groups : Participate in cross-coupling reactions.
-
Pyrazolo[3,4-d]pyrimidinone core : Undergoes electrophilic substitution at C3.
Table 2: Representative Chemical Modifications
Notable Findings :
-
Hydrolysis of the acetamide group (Table 2) generates a carboxylic acid intermediate, critical for further derivatization .
-
Suzuki coupling at the chlorophenyl moiety enables diversification into biaryl analogs with enhanced pharmacokinetic properties .
Stability and Degradation Pathways
The compound exhibits moderate stability under ambient conditions but degrades under extreme pH or UV exposure:
Table 3: Stability Profile
Critical Notes :
-
Degradation in basic media involves cleavage of the pyrimidinone ring, forming aminopyrazole byproducts .
-
Crystallographic studies confirm intramolecular hydrogen bonding (N–H⋯O) enhances solid-state stability .
Mechanistic Insights
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is shared among many analogs, but substituents at positions 1, 3, and 5 significantly influence activity and physicochemical properties. Key comparisons include:
Key Observations :
Physicochemical Properties
Melting points and spectral data highlight stability and purity differences:
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution between 1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl derivatives and N-substituted α-chloroacetamides. highlights the use of 2-chloro-N-(4-chlorobenzyl)acetamide under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate the reaction. Yield optimization (up to 72%) requires strict control of stoichiometry (1:1.2 molar ratio of pyrazolo-pyrimidinone to chloroacetamide) and reaction time (6–8 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity is confirmed via ¹H NMR (e.g., δ 13.30 ppm for NH protons) and HPLC (>95%) .
Q. How is the structural identity of this compound validated experimentally?
- Key Techniques :
- ¹H/¹³C NMR : Aromatic protons (δ 7.42–7.58 ppm), NH signals (δ 10.10–13.30 ppm), and carbonyl groups (C=O at ~170 ppm) confirm substitution patterns .
- X-ray Crystallography : Single-crystal analysis resolves the pyrazolo-pyrimidinone core and chlorobenzyl/chlorophenyl substituents. Bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles validate stereoelectronic effects .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) matches the molecular formula (e.g., C₂₂H₁₆Cl₂N₄O₂) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives?
- Regiochemical Control : The 1-(4-chlorophenyl) group at N1 of the pyrazolo-pyrimidinone core directs reactivity toward the C5 position. Substituent effects are studied via Hammett plots or DFT calculations to predict electronic influences. demonstrates that steric hindrance from the chlorobenzyl group reduces competing side reactions .
- Experimental Validation : Use NOESY NMR to confirm spatial proximity of substituents or employ X-ray crystallography to resolve ambiguous regiochemistry .
Q. What tautomeric forms exist in this compound, and how do solvent/pH conditions affect equilibrium?
- Tautomerism : The pyrazolo-pyrimidinone core exhibits amine-imine tautomerism, with a 50:50 equilibrium observed in DMSO-d₆ (δ 11.20 ppm for imine, 10.40 ppm for amine) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the imine form, while protic solvents (e.g., methanol) shift equilibrium toward the amine. Adjusting pH (e.g., acidic conditions) can protonate the imine nitrogen, locking the tautomeric state .
Q. What strategies are recommended for resolving contradictory biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols using recombinant enzymes (e.g., EGFR or VEGFR2) and include positive controls (e.g., staurosporine) .
- Data Reconciliation : Meta-analysis of SAR data from analogs (e.g., ’s thieno-triazolo-pyrimidinones) identifies critical substituents (e.g., electron-withdrawing groups at C4 enhance activity) .
Future Directions
- Mechanistic Studies : Use stopped-flow kinetics to elucidate the rate-determining step in pyrazolo-pyrimidinone formation .
- Computational Modeling : MD simulations to predict binding modes in kinase targets (e.g., JAK2 or CDK2) .
- Hybrid Analogs : Incorporate sulfone or phosphonate moieties (as in ) to enhance solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
